Nootropic Potency in Amnesia Models
In anisodine-induced amnesia models using step-down, step-through, and water-maze tests in mice, (−)-clausenamide demonstrated approximately 50-fold higher nootropic potency than piracetam and 10-fold higher potency than racemic clausenamide [1]. Whereas piracetam required 500 mg/kg to significantly reduce error counts, (−)-clausenamide achieved equivalent efficacy at only 10 mg/kg, with racemic (±)-clausenamide intermediate at 100 mg/kg [1]. This steep dose-response hierarchy is further supported by computer-aided molecular superposition, wherein (−)-clausenamide aligned to the nootropic pharmacophore with an RMS deviation of 0.298 versus 0.780 for the inactive (+)-enantiomer [1].
| Evidence Dimension | Effective dose for amnesia reversal in mouse water-maze, step-down, and step-through tests |
|---|---|
| Target Compound Data | 10 mg/kg (i.p. or i.g.), (−)-clausenamide |
| Comparator Or Baseline | Piracetam: 500 mg/kg; racemic (±)-clausenamide: 100 mg/kg |
| Quantified Difference | 50-fold more potent than piracetam; 10-fold more potent than racemate |
| Conditions | Anisodine-induced amnesia model; adult mice; i.p. or i.g. administration; step-down, step-through, and water-maze tests |
Why This Matters
A 50-fold potency advantage over the industry-standard piracetam translates to materially lower compound consumption per experiment, reduced cost-per-data-point, and a wider dosing window that mitigates off-target effects.
- [1] Duan WZ, Zhang JT. Study on the Nootropic Mechanism of (−)clausenamide and Comparison of Pharmacological Activities of (−)clausenamide and (+)clausenamide. Doctoral Dissertation. Peking Union Medical College; 1998. View Source
